molecular formula C11H19NO2 B1461613 1-(Cyclohexylmethyl)azetidine-3-carboxylic acid CAS No. 1127402-03-2

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

Cat. No. B1461613
M. Wt: 197.27 g/mol
InChI Key: SKPXNQIIALFVPO-UHFFFAOYSA-N
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Description

“1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H19NO2 . It is a derivative of azetidine, a four-membered heterocycle used in organic synthesis and medicinal chemistry . Azetidines are known for their ubiquity in natural products and their importance in medicinal chemistry .


Synthesis Analysis

Azetidines are synthesized through various methods, including new [2+2] cycloaddition reactions . They can be readily functionalized via enolization at the 3-position in the presence of LDA . A recent review article addresses the synthetic strategies towards functionalized azetidines along with their versatility as heterocyclic synthons .


Molecular Structure Analysis

The molecular weight of “1-(Cyclohexylmethyl)azetidine-3-carboxylic acid” is 197.27 . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . They also have potential in peptidomimetic and nucleic acid chemistry .


Physical And Chemical Properties Analysis

Carboxylic acids, such as “1-(Cyclohexylmethyl)azetidine-3-carboxylic acid”, exhibit strong hydrogen bonding between molecules. They have high boiling points compared to other substances of comparable molar mass .

Scientific Research Applications

  • Biological and Foldameric Applications
    • Field : Biochemistry and Molecular Biology .
    • Application Summary : Azetidine-3-carboxylic acid derivatives have potential biological and foldameric applications . They are of interest from a biological point-of-view as well as for applications in the field of foldamers .
    • Methods of Application : The synthesis of these derivatives involves amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . The aziridines are the kinetically favored cyclization products and could be transformed into 3-bromoazetidine-3-carboxylic acid derivatives via thermal isomerization .
    • Results or Outcomes : The new small-membered azaheterocyclic a-andb-amino acid derivatives contain a bromo-substituted carbon center as a useful moiety for functionalization . Transformation of these functionalized azaheterocycles via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles and via elaboration of the amino and carboxyl group provided a broad range of new conformationally constrained aziridine-2- and azetidine-3-carboxylic acid derivatives .
  • Agrochemical Research

    • Field : Agrochemistry .
    • Application Summary : Azetidine and its derivatives are also used in agrochemical research .
    • Methods of Application : Similar to pharmaceutical research, the methods of application in agrochemical research would depend on the specific study or experiment. This could involve various chemical reactions, biological assays, and other experimental procedures .
    • Results or Outcomes : The outcomes could include the development of new agrochemicals or strategies for pest control, crop protection, or other agricultural applications .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity . They have potential applications in drug discovery, polymerization, and as chiral templates . Future research may focus on these areas and the development of new synthetic strategies .

properties

IUPAC Name

1-(cyclohexylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c13-11(14)10-7-12(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPXNQIIALFVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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